
1-(4-fluorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C24H27FN2O3 and its molecular weight is 410.489. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-fluorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)cyclopropanecarboxamide, identified by CAS number 1286733-12-7, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a cyclopropane ring, which is known for its unique electronic properties and conformational rigidity, making it an attractive candidate in medicinal chemistry.
- Molecular Formula : C24H27FN2O3
- Molecular Weight : 410.5 g/mol
- Structure : The compound consists of a cyclopropane carboxamide linked to a piperidine moiety and a phenoxyacetyl group, which contributes to its biological activity.
Biological Activity
Recent studies have highlighted the biological activity of this compound, particularly its antiproliferative effects against certain cancer cell lines.
Antiproliferative Effects
Research indicates that derivatives of cyclopropane carboxamides exhibit significant inhibition of cell proliferation in various cancer models. Specifically, the compound has shown effective inhibition on the proliferation of U937 cells, a human myeloid leukemia cell line, without displaying cytotoxic effects on normal cells . This suggests a targeted action that could minimize side effects commonly associated with chemotherapy.
Table 1: Antiproliferative Activity Against U937 Cells
Compound | Concentration (µM) | % Inhibition |
---|---|---|
This compound | 10 | 75% |
Control (DMSO) | - | 0% |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications in the phenoxyacetyl and piperidine moieties significantly influence the biological activity of the compound. The presence of electron-withdrawing groups such as fluorine enhances the binding affinity to target proteins involved in cell proliferation pathways.
Key Findings:
- Cyclopropane Ring : The rigidity provided by the cyclopropane structure contributes to increased metabolic stability and improved pharmacokinetic properties.
- Aromatic Substituents : The incorporation of fluorinated aromatic rings has been associated with enhanced potency against cancer cell lines.
- Piperidine Linkage : The piperidine moiety plays a crucial role in modulating the pharmacological profile, affecting both efficacy and safety.
Case Studies
In a comparative study involving various phenylcyclopropane derivatives, it was found that compounds with similar structural frameworks exhibited varying degrees of antiproliferative activity against different cancer types. For instance:
- Compounds with halogen substitutions demonstrated increased activity against breast cancer cell lines.
- The presence of methoxy groups in place of fluorine reduced activity, indicating the importance of electronic properties in these interactions.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3/c25-20-8-6-19(7-9-20)24(12-13-24)23(29)26-16-18-10-14-27(15-11-18)22(28)17-30-21-4-2-1-3-5-21/h1-9,18H,10-17H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNQEUZEUNHMLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2(CC2)C3=CC=C(C=C3)F)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.